molecular formula C8H6N4O2 B2509303 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid CAS No. 263270-38-8

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid

Cat. No.: B2509303
CAS No.: 263270-38-8
M. Wt: 190.162
InChI Key: NTTPOXNTFBISRL-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a carboxylic acid group at the 4-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid with sodium azide to form the triazole ring. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,4-triazol-1-yl)benzoic acid
  • 2-(1H-1,2,4-triazol-1-yl)terephthalic acid
  • 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid

Uniqueness

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the carboxylic acid group at the 4-position of the pyridine ring differentiates it from other similar compounds, affecting its reactivity and interaction with biological targets .

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-1-2-10-7(3-6)12-5-9-4-11-12/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTPOXNTFBISRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263270-38-8
Record name 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid
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